molecular formula C18H16FN5O3S B2524076 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034403-96-6

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No. B2524076
CAS RN: 2034403-96-6
M. Wt: 401.42
InChI Key: AIGKYQQLRGXSIT-UHFFFAOYSA-N
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Description

The compound "N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(1H-pyrazol-1-yl)benzamide" is a structurally complex molecule that appears to be related to a class of compounds with significant biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as substituted pyrazoles, thiadiazoles, and benzamides, which are known for their potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of 1,3-dipolar cycloaddition and rearrangement , microwave-assisted synthesis , and various other synthetic routes that may involve catalysts or catalyst-free conditions . For example, the synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides involved the combination of dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety with carboxamides .

Molecular Structure Analysis

The molecular structure of related compounds is typically elucidated using spectroscopic methods such as NMR and mass spectrometry . For instance, the structure of a new cannabimimetic designer drug was determined using NMR spectroscopy and mass spectrometry, with the aid of predicted (13)C NMR shifts . X-ray crystallography has also been used to determine the structures of some compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds can include acyl chlorination, coupling reactions, cyclization, and O-alkylation . These reactions are designed to introduce various functional groups into the molecule, which can significantly affect the biological activity of the final compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often characterized by their spectroscopic data, including IR, NMR, and mass spectrometry . The biological activities of these compounds, such as anticancer properties, are typically evaluated using in vitro assays like the MTT assay . Additionally, computational studies, including molecular docking and ADMET predictions, are performed to understand the interaction of these compounds with biological targets and to predict their pharmacokinetic properties .

Scientific Research Applications

Antimicrobial and Antiproliferative Activities

Compounds with structural features similar to N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(1H-pyrazol-1-yl)benzamide have been explored for their antimicrobial and antiproliferative activities. For instance, pyrazole-sulfonamide derivatives demonstrated promising broad-spectrum antitumor activity against various cancer cell lines, including HeLa and C6, comparable to common anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014). Furthermore, fluoro-substituted benzothiazole analogs were synthesized and evaluated for antimicrobial activities, highlighting the role of fluorine in enhancing the biological activity of these compounds (Jagtap et al., 2010).

Antioxidant Properties

Another area of research interest is the evaluation of antioxidant properties. Compounds structurally related to N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(1H-pyrazol-1-yl)benzamide have shown potential as antioxidants. For example, triazolo-thiadiazoles with a fluoro-phenyl moiety demonstrated significant antioxidant activity, suggesting their utility in combating oxidative stress-related diseases (Sunil et al., 2010).

properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O3S/c1-22-16-10-14(19)15(11-17(16)23(2)28(22,26)27)21-18(25)12-5-3-6-13(9-12)24-8-4-7-20-24/h3-11H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGKYQQLRGXSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(1H-pyrazol-1-yl)benzamide

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